tert-butyl N-[3-(4-formylphenoxy)propyl]carbamate
Description
Properties
IUPAC Name |
tert-butyl N-[3-(4-formylphenoxy)propyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO4/c1-15(2,3)20-14(18)16-9-4-10-19-13-7-5-12(11-17)6-8-13/h5-8,11H,4,9-10H2,1-3H3,(H,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQFQMKMVDMRMCW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCOC1=CC=C(C=C1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of tert-butyl N-[3-(4-formylphenoxy)propyl]carbamate typically involves the reaction of tert-butyl carbamate with 3-(4-formylphenoxy)propyl bromide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate or sodium hydride to facilitate the nucleophilic substitution reaction . The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product in high purity.
Chemical Reactions Analysis
tert-butyl N-[3-(4-formylphenoxy)propyl]carbamate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The phenoxy group can undergo electrophilic aromatic substitution reactions, where the formyl group acts as a directing group.
Scientific Research Applications
Organic Chemistry
In organic chemistry, tert-butyl N-[3-(4-formylphenoxy)propyl]carbamate serves as an important intermediate in the synthesis of more complex organic molecules. Its reactive functional groups make it a valuable building block for pharmaceuticals and agrochemicals .
Biochemical Studies
This compound is utilized in biochemical research to study enzyme interactions and inhibition mechanisms. It can act as a substrate for various enzymes, allowing researchers to investigate enzyme kinetics and the effects of modifications on enzyme activity .
- Enzyme Interaction : The formyl group can form covalent bonds with nucleophilic residues in proteins, potentially modifying enzyme activity or protein function.
Medicinal Chemistry
In medicinal chemistry, this compound has potential applications in drug development. Its structure allows it to target specific enzymes or receptors, making it a candidate for designing inhibitors or modulators for therapeutic purposes .
- Potential Therapeutic Effects : Preliminary studies suggest that compounds similar to this carbamate may exhibit protective effects against neurodegenerative diseases by inhibiting β-secretase and acetylcholinesterase activities .
Industrial Applications
In industrial settings, this compound can be employed in the production of specialty chemicals and materials that require specific functional groups. Its stability and reactivity contribute to the properties of final products, particularly in coatings and polymer formulations .
Case Study 1: Enzyme Inhibition
A study investigated the role of this compound as an inhibitor of β-secretase activity. The results indicated that this compound could reduce β-secretase activity significantly in vitro, suggesting its potential utility in treating Alzheimer's disease by preventing amyloid plaque formation .
Case Study 2: Biochemical Assays
In another research project, the compound was used to assess its effects on astrocyte cell viability when exposed to amyloid beta peptide (Aβ). The findings showed that treatment with this compound resulted in decreased levels of pro-inflammatory cytokines and improved cell survival rates compared to untreated controls .
Mechanism of Action
The mechanism of action of tert-butyl N-[3-(4-formylphenoxy)propyl]carbamate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic residues in proteins, leading to the modification of enzyme activity or protein function. The carbamate group can also interact with enzymes that hydrolyze carbamates, leading to the release of the active amine .
Comparison with Similar Compounds
tert-butyl N-[3-(4-formylphenoxy)propyl]carbamate can be compared with similar compounds such as:
tert-butyl N-[3-(4-acetylphenoxy)propyl]carbamate: This compound has an acetyl group instead of a formyl group, which affects its reactivity and applications.
tert-butyl N-[3-(4-formylnaphthalen-1-yl)oxy]propyl]carbamate: This compound has a naphthyl group instead of a phenyl group, which can influence its chemical properties and biological activity.
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various research and industrial applications.
Biological Activity
tert-butyl N-[3-(4-formylphenoxy)propyl]carbamate is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a tert-butyl group, a carbamate functional group, and a formylphenoxy propyl chain. Its molecular structure facilitates interactions with various biological targets, making it a candidate for further investigation in drug development.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The formyl group can form covalent bonds with nucleophilic residues in proteins, potentially modifying enzyme activity or protein function. Additionally, the carbamate moiety may influence enzyme hydrolysis reactions, leading to the release of active amines that can exert biological effects.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Antiproliferative Effects : Studies have shown that derivatives of carbamates can inhibit cell proliferation in various cancer cell lines. For instance, similar compounds have demonstrated IC50 values indicating potent antiproliferative activity against human leukemia and solid tumor cell lines .
- Enzyme Inhibition : The compound has been investigated for its potential to inhibit enzymes involved in critical biochemical pathways. For example, it may act as an inhibitor of acetylcholinesterase and β-secretase, both of which are relevant in Alzheimer's disease therapeutics .
- Anti-inflammatory Properties : Some studies suggest that related compounds can modulate inflammatory responses by downregulating cytokine production, which is crucial in conditions like neurodegeneration and cancer .
Case Studies
- Anticancer Activity : In vitro studies on related compounds revealed significant antiproliferative effects against various cancer cell lines. For instance, a derivative exhibited an IC50 value of 0.56 µM against tubulin polymerization, indicating strong potential for anticancer applications .
- Neuroprotective Effects : Research has indicated that certain derivatives could protect astrocytes from amyloid beta-induced toxicity by reducing oxidative stress markers such as TNF-α. This suggests a potential role in treating neurodegenerative diseases like Alzheimer's .
Data Summary
The following table summarizes key findings related to the biological activity of this compound and its derivatives:
Q & A
Q. What are the recommended synthetic routes for tert-butyl N-[3-(4-formylphenoxy)propyl]carbamate, and how can reaction efficiency be monitored?
- Methodology : Use a two-step approach: (1) introduce the tert-butyl carbamate group via carbamate coupling (e.g., using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine), followed by (2) formylation of the phenoxy group using Vilsmeier-Haack conditions (POCl₃/DMF) . Monitor reaction progress via TLC or HPLC, referencing optimization tables for similar carbamate syntheses (e.g., adjusting stoichiometry of POCl₃ to minimize over-oxidation) .
Q. Which spectroscopic techniques are critical for confirming the structure of this compound?
- Methodology :
- ¹H/¹³C NMR : Identify the tert-butyl group (singlet at ~1.4 ppm for ¹H; ~28 ppm for ¹³C) and formyl proton (sharp singlet at ~9.8–10 ppm).
- IR Spectroscopy : Confirm carbamate C=O stretch (~1690–1720 cm⁻¹) and formyl C=O (~1710 cm⁻¹).
- Mass Spectrometry : Use high-resolution MS to verify molecular ion ([M+H]⁺ expected for C₁₅H₂₁NO₄: ~292.15). Cross-reference with published spectra of structurally analogous tert-butyl carbamates .
Advanced Research Questions
Q. How can researchers resolve contradictions in NMR data for tert-butyl carbamate derivatives, such as unexpected splitting patterns?
- Methodology :
- Dynamic Effects : Check for hindered rotation around the carbamate N–CO bond, which can cause splitting. Use variable-temperature NMR to observe coalescence .
- X-ray Crystallography : Resolve ambiguities by determining the crystal structure (e.g., using SHELXL for refinement). This is critical for confirming regiochemistry in formyl-substituted aryl ethers .
Q. What strategies minimize side reactions during formylation of the phenoxy group in this compound?
- Methodology :
- Controlled Reagent Addition : Add POCl₃ dropwise at 0°C to avoid exothermic side reactions (e.g., dichloromethyl byproducts).
- Solvent Choice : Use anhydrous dichloromethane (DCM) to reduce hydrolysis of the formyl group.
- Byproduct Analysis : Employ LC-MS to detect intermediates (e.g., chlorinated derivatives) and adjust reaction time .
Q. How can the formyl group in this compound be leveraged for further functionalization in drug discovery?
- Methodology :
- Schiff Base Formation : React with amines (e.g., hydrazines) to form hydrazones, useful in probe design .
- Click Chemistry : Utilize aldehyde-azide cycloaddition (e.g., with aminooxy reagents) for bioconjugation. Optimize pH (4–6) to enhance reaction rates .
Stability and Handling
Q. What are the stability concerns for this compound under acidic/basic conditions?
- Methodology :
- Degradation Pathways : The tert-butyl carbamate group is labile under strong acids (e.g., TFA) or bases (e.g., NaOH), releasing CO₂ and forming amines. Monitor via HPLC under stress conditions (e.g., 0.1 M HCl/NaOH at 40°C for 24 h) .
- Storage Recommendations : Store in airtight containers at 2–8°C, protected from light, based on stability data for similar carbamates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
